molecular formula C17H16O3 B1292286 3-Acetoxy-2',6'-dimethylbenzophenone CAS No. 890099-14-6

3-Acetoxy-2',6'-dimethylbenzophenone

Cat. No.: B1292286
CAS No.: 890099-14-6
M. Wt: 268.31 g/mol
InChI Key: ZFPBUHFWEAMTSS-UHFFFAOYSA-N
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Description

3-Acetoxy-2',6'-dimethylbenzophenone (IUPAC name: [3-(2,6-dimethylbenzoyl)phenyl] acetate) is a benzophenone derivative featuring a phenylacetate group at the 3-position and methyl substituents at the 2' and 6' positions of the benzoyl moiety. Its molecular formula is C₁₇H₁₆O₃ (molecular weight: 268.31 g/mol), consistent with analogues like 3-acetoxy-2',3'-dimethylbenzophenone .

Properties

IUPAC Name

[3-(2,6-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-6-4-7-12(2)16(11)17(19)14-8-5-9-15(10-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPBUHFWEAMTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641680
Record name 3-(2,6-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-14-6
Record name [3-(Acetyloxy)phenyl](2,6-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’,6’-dimethylbenzophenone typically involves the acetylation of 2’,6’-dimethylbenzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions usually include heating the mixture to a specific temperature to facilitate the acetylation process.

Industrial Production Methods: In industrial settings, the production of 3-Acetoxy-2’,6’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent positions significantly influence molecular geometry, packing efficiency, and physicochemical behavior. Below is a comparative table of key benzophenone derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Polymorphism Data Key Properties
3-Acetoxy-2',6'-dimethylbenzophenone 3-acetoxy, 2',6'-CH₃ C₁₇H₁₆O₃ 268.31 Likely packing polymorphism* High rigidity due to steric hindrance
3-Acetoxy-2',3'-dimethylbenzophenone 3-acetoxy, 2',3'-CH₃ C₁₇H₁₆O₃ 268.31 Not reported Lower symmetry; potential conformational flexibility
4,4'-Dimethylbenzophenone 4,4'-CH₃ C₁₅H₁₄O 210.27 Three polymorphs (packing variations) High thermal stability; distinct melting points
3-Acetoxy-2',5'-dimethylbenzophenone 3-acetoxy, 2',5'-CH₃ C₁₇H₁₆O₃ 268.31 Discontinued (stability issues?) Moderate lipophilicity

Notes:

  • Polymorphism: The 2',6'-dimethyl substitution likely induces packing polymorphism due to steric hindrance, limiting conformational flexibility and favoring rigid molecular arrangements . In contrast, 4,4'-dimethylbenzophenone exhibits three polymorphic forms with distinct melting points and crystal densities .
  • Symmetry vs.

Biological Activity

3-Acetoxy-2',6'-dimethylbenzophenone is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an acetoxy group attached to a benzophenone core. The molecular formula is C17H16O3C_{17}H_{16}O_3, and its IUPAC name is [3-(2,6-dimethylbenzoyl)phenyl] acetate. The compound can undergo various chemical reactions, including oxidation and reduction, which influence its biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The acetoxy group can hydrolyze to release acetic acid and the corresponding phenol, which may participate in various biochemical pathways. This mechanism is crucial for its role in enzyme inhibition and protein interactions, making it a valuable compound for research in enzymology and pharmacology.

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may be beneficial in therapeutic contexts. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.

2. Anticancer Properties

The compound has been explored for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, similar to other phenolic compounds . The ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

3. Antioxidant Activity

The antioxidant properties of this compound have been documented, suggesting that it can scavenge free radicals and reduce oxidative stress in cells. This activity is particularly relevant in the context of diseases where oxidative damage plays a significant role .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity: A study conducted on various cancer cell lines demonstrated that the compound exhibits cytotoxic effects at micromolar concentrations. The IC50 values were found to be significantly lower than those for normal cell lines, indicating selective toxicity towards cancer cells .
  • Enzyme Interaction Studies: Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could effectively inhibit enzyme activity, leading to altered metabolic profiles in treated cells.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
2-Acetoxy-4’,6’-dimethylbenzophenoneModerateModerate enzyme inhibition
4-Acetoxy-2’,6’-dimethylbenzophenoneHighStronger anticancer properties
3-Hydroxy-2’,6’-dimethylbenzophenoneLowAntioxidant but less potent than target

This table illustrates how structural variations among benzophenone derivatives influence their biological activities.

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